tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Drug Design Physicochemical Properties Lipophilicity

This BCP intermediate delivers 50-fold solubility improvement over phenyl rings. The Boc-protected amine enables orthogonal functionalization, preventing side reactions. Dual protection (tert-butyl ester + Boc-amine) allows stepwise deprotection for precise assembly. Use as a late-stage intermediate for γ-secretase inhibitors, atorvastatin analogs, PROTACs, and constrained peptidomimetics. Choose this engineered building block over free amines to avoid synthetic route failure.

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 1935523-60-6
Cat. No. B2818103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
CAS1935523-60-6
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESCC(C)(C)OC(=O)C12CC(C1)(C2)N
InChIInChI=1S/C10H17NO2/c1-8(2,3)13-7(12)9-4-10(11,5-9)6-9/h4-6,11H2,1-3H3
InChIKeyIYZGTBCLPDXZGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (CAS 1935523-60-6): A Versatile Boc-Protected BCP Building Block for Medicinal Chemistry


tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a synthetic intermediate featuring a rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) core functionalized with a tert-butyloxycarbonyl (Boc)-protected primary amine and a tert-butyl ester. The BCP scaffold is a well-established bioisostere for phenyl rings, tert-butyl groups, and alkynes, offering a pathway to enhance physicochemical properties in drug candidates . The compound serves as a key building block for the introduction of 1,3-disubstituted BCP motifs into more complex molecules, where the Boc group provides orthogonal protection for the amine functionality during synthetic elaboration .

Why tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate Cannot Be Simply Replaced by Other BCP or Phenyl Analogs


The selection of tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate over related BCP derivatives or the phenyl/tert-butyl groups it mimics is driven by the unique confluence of its BCP core and dual protecting group strategy. In contrast to the free amino acid (3-aminobicyclo[1.1.1]pentane-1-carboxylic acid) or its HCl salt, the Boc protection shields the reactive amine, enabling compatibility with a wider range of reaction conditions and preventing undesired side reactions . While the BCP core offers a 50-fold improvement in solubility and reduced non-specific binding compared to a phenyl ring, the Boc group can be strategically removed to reveal the free amine for further derivatization [1]. Thus, this specific derivative is not a generic end-product but a precision-engineered intermediate, and substituting it with an unprotected amine or a simpler ester would fundamentally alter the synthetic route and likely lead to failure.

Quantitative Differentiation of tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate Against Key Comparators


Enhanced Lipophilicity for Improved Membrane Permeability vs. Free Carboxylic Acid

The target compound exhibits a markedly higher LogP value compared to the corresponding free carboxylic acid, indicating superior lipophilicity, a key parameter for passive membrane permeability. This is a direct consequence of the tert-butyl ester group, which masks the polar carboxylic acid functionality. A computational prediction provides a quantitative measure of this difference .

Drug Design Physicochemical Properties Lipophilicity

Improved Handling and Solubility in Organic Solvents vs. Hydrochloride Salt

While the hydrochloride salt of the free amino acid (3-aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl) is designed for aqueous solubility, the target compound's tert-butyl ester form is engineered for organic solubility, making it amenable to a broader range of non-aqueous synthetic transformations. This is a critical practical differentiator for synthetic planning .

Organic Synthesis Solubility Reaction Conditions

Increased Synthetic Versatility through Orthogonal Protection vs. Unprotected Amines

The Boc group provides crucial, quantifiable orthogonality during multi-step synthesis. Unlike unprotected BCP amines, this compound allows for selective reactions on the ester moiety or other parts of a molecule without affecting the masked amine. The Boc group can be quantitatively cleaved under mild acidic conditions (e.g., TFA) to reveal the free amine at a desired synthetic stage, a feature absent in its unprotected counterpart .

Synthetic Methodology Protecting Groups Amine Functionalization

Superior Aqueous Solubility and Reduced Non-Specific Binding of the BCP Core vs. Phenyl Ring Bioisostere

The Bicyclo[1.1.1]pentane (BCP) core present in the target compound is a proven bioisostere for a phenyl ring. A seminal study comparing matched molecular pairs demonstrated that replacing a phenyl ring with a BCP-1,3-diyl group leads to a dramatic improvement in aqueous solubility by at least 50-fold and a marked decrease in non-specific binding (NSB) as measured by CHI(IAM) [1].

Bioisosterism Physicochemical Properties Drug-Likeness

Optimal Applications of tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate in Drug Discovery and Chemical Biology


Synthesis of BCP-Containing γ-Secretase Inhibitors

The target compound serves as a key intermediate for installing the 1,3-disubstituted BCP motif into biologically active molecules. Its Boc-protected amine allows for late-stage functionalization after the BCP core has been incorporated into a larger scaffold. This is exemplified by the pioneering work on γ-secretase inhibitors, where the BCP group replaced a central phenyl ring to modulate potency and oral activity [1].

Improving Drug-Likeness of Lead Candidates (e.g., Statins)

In drug optimization programs, the compound can be used to replace a metabolically labile or poorly soluble phenyl ring with the BCP bioisostere. Studies on atorvastatin analogs have shown that this replacement improves physicochemical properties and drug-likeness, with some BCP derivatives demonstrating superior docking scores and binding free energies against HMG-CoA reductase [2].

Construction of PROTAC Linkers and Bifunctional Molecules

The orthogonal amine and carboxylic acid functionalities (after ester deprotection) make this compound a versatile building block for creating bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). The rigid BCP core provides a defined and favorable spatial orientation for the two ligands, while the Boc group enables controlled, stepwise assembly of the PROTAC structure .

Development of Novel BCP-Derived Amino Acids for Peptide Chemistry

By selectively deprotecting the tert-butyl ester or the Boc-amine, the compound can be transformed into a variety of BCP-containing amino acid analogs. These constrained amino acids are valuable for studying protein structure, creating peptidomimetics with enhanced metabolic stability, and introducing defined three-dimensionality into peptide chains .

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